molecular formula C20H18Cl2N4O3S B2533029 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898422-11-2

3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2533029
CAS RN: 898422-11-2
M. Wt: 465.35
InChI Key: CPKADVGGEYVDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first study, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized. The process began with substituted benzaldehydes to prepare a key intermediate, which was then reacted with 4-hydrazinobenzenesulfonamide. The introduction of various substituents such as fluorine, hydroxy, methoxy, and 3,4,5-trimethoxy groups was a critical step in the synthesis, aiming to explore the impact of these groups on the biological activity of the final compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their interaction with biological targets. In the case of the synthesized compounds in the first study, the presence of the indeno[1,2-c]pyrazol moiety attached to the benzenesulfonamide group is expected to play a significant role in their activity as carbonic anhydrase inhibitors. The specific substituents on the phenyl ring may also influence the binding affinity and selectivity towards different isoforms of the enzyme .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the nature of the substituents on the aromatic rings. In the first study, the compounds were tested for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. The reactivity of these compounds with the enzyme's active site is likely affected by the electronic and steric properties of the substituents, which can either enhance or diminish the inhibitory effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their potential therapeutic application. These properties are determined by the molecular structure and substituents present in the compound. In the first study, the cytotoxic activities of the compounds with 3,4,5-trimethoxy and 4-hydroxy substituents suggest that these groups may confer beneficial properties for anti-tumor activity. The strong inhibition of human carbonic anhydrase isoforms by some of these sulfonamides indicates that they possess the necessary chemical properties to interact effectively with the enzyme .

Case Studies and Bioactivity

The first study provides a case study of the synthesized sulfonamides' cytotoxicity and tumor specificity. The compounds with 3,4,5-trimethoxy and 4-hydroxy derivatives exhibited interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. Additionally, some of these sulfonamides were potent inhibitors of human carbonic anhydrase isoforms hCA I and II, suggesting their potential use in treating conditions associated with altered enzyme activity .

In the second study, the focus was on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The compounds synthesized showed high-affinity inhibition of the enzyme, with one compound increasing kynurenic acid concentration in the hippocampal fluid after oral administration. This suggests that these sulfonamides could be used to investigate the role of the kynurenine pathway in neuronal injury .

Scientific Research Applications

PI3K Inhibitors for Treatment of Idiopathic Pulmonary Fibrosis and Cough

Research on related broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, such as 2,4-difluoro derivatives, has shown potential in treating idiopathic pulmonary fibrosis and cough. These compounds have initiated Phase I clinical trials, indicating the therapeutic potential of related sulfonamide compounds in respiratory conditions (Norman, 2014).

Cognitive Enhancing Properties

SB-399885, a compound closely related to the mentioned sulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with potential cognitive-enhancing properties. This suggests that similar sulfonamide compounds might be explored for their effects on cognitive functions and potential applications in treating cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer Activity

Several studies have synthesized and evaluated sulfonamide derivatives for their anticancer properties. For example, novel 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamides have been developed with promising anti-breast cancer activity, indicating the potential of sulfonamide compounds in oncology (Kumar et al., 2021).

Enzyme Inhibition and Antioxidant Properties

Sulfonamide compounds incorporating 1,3,5-triazine structural motifs have shown antioxidant properties and inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. This highlights their potential in developing treatments for diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).

properties

IUPAC Name

3,4-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S/c21-17-6-5-16(13-18(17)22)30(27,28)25-15-3-1-14(2-4-15)19-7-8-20(24-23-19)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKADVGGEYVDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.